molecular formula C13H21N5 B5844052 N-(4,6-dimethylpyrimidin-2-yl)-2-methylpiperidine-1-carboximidamide

N-(4,6-dimethylpyrimidin-2-yl)-2-methylpiperidine-1-carboximidamide

Cat. No.: B5844052
M. Wt: 247.34 g/mol
InChI Key: YSIBJCIJRKLKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethylpyrimidin-2-yl)-2-methylpiperidine-1-carboximidamide is a compound with a pyrimidine ring substituted at positions 4 and 6 with methyl groups, and a piperidine ring substituted at position 2 with a methyl group and at position 1 with a carboximidamide group

Preparation Methods

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-methylpiperidine-1-carboximidamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2-methylpiperidine-1-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

N-(4,6-dimethylpyrimidin-2-yl)-2-methylpiperidine-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups. .

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-2-methylpiperidine-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a corrosion inhibitor .

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-methylpiperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4,6-dimethylpyrimidin-2-yl)-2-methylpiperidine-1-carboximidamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-2-methylpiperidine-1-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-9-8-10(2)16-13(15-9)17-12(14)18-7-5-4-6-11(18)3/h8,11H,4-7H2,1-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIBJCIJRKLKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=NC2=NC(=CC(=N2)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1/C(=N/C2=NC(=CC(=N2)C)C)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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